Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid

Description

Fundamental Chemical Properties

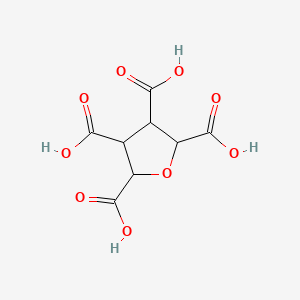

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid is a cyclic tetracarboxylic acid derived from tetrahydrofuran, characterized by the presence of four carboxyl groups (-COOH) attached to the tetrahydrofuran ring system. The compound possesses the molecular formula C₈H₈O₉ with a molecular weight of 248.14 g/mol, establishing it as a medium-sized organic molecule with significant chemical complexity. This polycarboxylic acid exists as a white to almost white powder under standard laboratory conditions, demonstrating solid-state stability at room temperature.

The Chemical Abstracts Service (CAS) registry number for this compound is 26106-63-8, providing a unique identifier for chemical databases and regulatory documentation. The European Community number 247-461-6 further establishes its recognition in international chemical commerce. The compound's classification as a polycarboxylic acid stems from its tetrafunctional carboxylic acid nature, which enables extensive hydrogen bonding capabilities and metal coordination properties.

Commercial availability of this compound is well-established, with high-purity grades exceeding 98.0% readily obtainable from specialized chemical suppliers. The compound's preparation often involves derivation from coal tar, representing an established synthetic pathway for large-scale production. Storage recommendations typically specify cool, dark conditions below 15°C to maintain chemical stability and prevent degradation.

Molecular Structure and Stereochemistry

The molecular architecture of this compound features a five-membered heterocyclic ring containing one oxygen atom, with carboxylic acid substituents positioned at the 2, 3, 4, and 5 carbon positions. This structural arrangement creates a highly functionalized ring system capable of multiple coordination modes and hydrogen bonding interactions. The tetrahydrofuran backbone provides conformational flexibility while maintaining structural integrity through the cyclic constraint.

Stereochemical considerations reveal the presence of four undefined stereocenters within the molecule, leading to the existence of multiple stereoisomeric forms. Commercial preparations typically contain mixed isomers, reflecting the complexity of stereoselective synthesis for this highly substituted heterocyclic system. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is oxolane-2,3,4,5-tetracarboxylic acid, emphasizing the systematic nomenclature based on the oxolane ring system.

The three-dimensional molecular geometry exhibits significant steric crowding due to the proximity of four bulky carboxylic acid groups around the relatively small tetrahydrofuran ring. This structural feature influences the compound's reactivity patterns and coordination behavior with metal ions. The InChI key UFOIOXZLTXNHQH-UHFFFAOYSA-N provides a standardized structural identifier for computational chemistry applications.

Physical and Chemical Characteristics

The physical characteristics of this compound reflect its polycarboxylic acid nature and solid-state structure. The compound demonstrates limited water solubility, with very faint turbidity observed in aqueous solutions, indicating partial dissolution with potential aggregation behavior. This solubility profile suggests the dominance of intermolecular hydrogen bonding interactions in the solid state, which must be overcome for dissolution to occur.

Thermal stability analysis reveals that the compound undergoes decomposition at approximately 205°C, rather than exhibiting a clear melting point. This decomposition behavior is characteristic of polycarboxylic acids, where intramolecular cyclization and decarboxylation reactions compete with simple phase transitions. The estimated boiling point of 351.21°C provides insight into the compound's volatility characteristics under standard atmospheric conditions.

The predicted pKa value of 2.38±0.70 indicates moderate acidity for the carboxylic acid groups, consistent with the electron-withdrawing effects of multiple carboxyl substituents on the heterocyclic ring system. This acidity profile influences the compound's ionization behavior in aqueous solutions and its coordination chemistry with metal cations.

Chemical Nomenclature and Synonyms

The systematic nomenclature for this compound encompasses several accepted chemical naming conventions, reflecting its recognition across different chemical databases and literature sources. The primary IUPAC designation as oxolane-2,3,4,5-tetracarboxylic acid emphasizes the five-membered oxygen-containing ring system with systematic numbering for the carboxylic acid substituents.

Alternative nomenclature includes descriptive names such as tetrahydrofurantetracarboxylic acid, which directly conveys the tetrahydrofuran backbone with four carboxylic acid groups. The designation as 2,3,4,5-furantetracarboxylic acid, tetrahydro- represents another systematic approach that emphasizes the furan ring system with hydrogenation and carboxylic acid substitution.

Specialized nomenclature variations include 2,5-anhydro-3,4-dicarboxy-3,4-dideoxyhexaric acid, which describes the compound in terms of sugar acid chemistry, highlighting its structural relationship to carbohydrate-derived polycarboxylic acids. This nomenclature reflects the compound's potential biosynthetic origins and its structural similarity to naturally occurring sugar acids.

Database-specific identifiers provide additional recognition systems for the compound across various chemical information platforms. The National Service Center (NSC) number 122277 establishes its presence in chemical screening databases, while the MDL number MFCD00005364 provides standardized identification for commercial chemical suppliers. These multiple identification systems ensure comprehensive documentation and retrieval capabilities across diverse scientific and commercial applications.

Coordination Chemistry and Structural Applications

This compound functions as a versatile multi-carboxyl ligand in coordination chemistry applications, demonstrating remarkable ability to form complexes with various metal ions including lanthanides, actinides, and transition metals. The structural resemblance to oxydiacetic acid enables formation of stable metal complexes through multiple coordination modes, including monodentate, bidentate, and bridging configurations.

Research investigations have documented the synthesis and characterization of copper(II) coordination polymers utilizing this compound as a bridging ligand. These studies reveal the formation of zigzag chain structures where the tetracarboxylate ligand coordinates to multiple copper centers simultaneously, creating extended one-dimensional coordination networks. The resulting materials exhibit interesting magnetic properties and potential applications in materials science.

Crystal structure determinations have provided detailed insights into the solid-state organization of this compound and its metal complexes. The compound's ability to participate in extensive hydrogen bonding networks contributes to the formation of three-dimensional framework structures, particularly when combined with complementary organic ligands such as 1,10-phenanthroline. These structural features make the compound valuable for developing novel metal-organic frameworks with tailored properties.

Sodium coordination compounds have been synthesized and structurally characterized, revealing the formation of mono-deprotonated ligand species that coordinate to multiple sodium centers. The resulting polymeric structures demonstrate the compound's versatility in forming extended coordination networks with main group metals, expanding its potential applications beyond transition metal chemistry.

Propriétés

IUPAC Name |

oxolane-2,3,4,5-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O9/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOIOXZLTXNHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948994 | |

| Record name | 2,5-Anhydro-3,4-dicarboxy-3,4-dideoxyhexaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26106-63-8 | |

| Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26106-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026106638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26106-63-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Anhydro-3,4-dicarboxy-3,4-dideoxyhexaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid can be synthesized through several methods. One common method involves the oxidation of tetrahydrofuran using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced using batch reactors connected in parallel. This method allows for the efficient production of large quantities of the compound. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce higher oxidation state products.

Reduction: It can be reduced to form tetrahydrofuran derivatives with fewer carboxyl groups.

Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Higher oxidation state products such as tetrahydrofuran-2,3,4,5-tetracarboxylic anhydride.

Reduction: Tetrahydrofuran derivatives with fewer carboxyl groups.

Substitution: Substituted tetrahydrofuran derivatives with various functional groups

Applications De Recherche Scientifique

Detergent Formulations

Overview

THF-TCA serves as a non-phosphorus builder in detergent formulations. Its water-soluble salts are effective in enhancing the cleaning power of detergents while mitigating environmental concerns associated with phosphorus-containing builders.

Key Findings

- The use of THF-TCA salts (e.g., tetrasodium salt) allows for effective cleaning without contributing to eutrophication in water bodies .

- These formulations can maintain a pH range of 8 to 12 in aqueous solutions, making them suitable for a variety of cleaning applications .

Table: Comparison of Detergent Formulations Using THF-TCA

| Component | Function | Benefits |

|---|---|---|

| THF-TCA Salts | Builder | Non-phosphorus, reduces eutrophication |

| Anionic Detergents | Cleaning Agent | Effective in alkaline environments |

| Cationic Detergents | Antimicrobial Properties | Enhances overall cleaning efficacy |

Catalysis and Solvent Applications

Deep Eutectic Solvents

Recent studies have highlighted the potential of THF-TCA as a component in deep eutectic solvents (DES). A novel DES composed of ethyl triphenylphosphonium bromide and THF-TCA has been developed for various catalytic applications.

Key Findings

- The ETPP-Br/THF-TCA DES was characterized by its low melting point and high solubility, making it an effective medium for organic reactions .

- This solvent has demonstrated catalytic capabilities in synthesizing heterocyclic compounds, which are significant due to their biological activities .

Complexation with Actinides

Research Insights

THF-TCA has been investigated for its ability to form complexes with actinides. This application is crucial for understanding the binding modes and affinities of actinide ions, which is essential in nuclear chemistry and environmental remediation.

Key Findings

- Selective crystallization studies have shown that THF-TCA can stabilize actinide complexes, providing insights into their interactions and potential separation methods .

- The binding characteristics of THF-TCA with actinides can inform future strategies for managing radioactive waste.

Biological Applications

Biological Activity Studies

THF-TCA has been explored for its potential biological activities. The compound's structure allows it to interact with various biological systems, which may lead to therapeutic applications.

Key Findings

Mécanisme D'action

The mechanism of action of tetrahydrofuran-2,3,4,5-tetracarboxylic acid involves its ability to form stable complexes with metal ions. This property makes it useful in various applications, such as catalysis and metal-organic frameworks. The compound’s molecular targets include metal ions such as lanthanides and actinides, and it interacts with these ions through coordination bonds. The pathways involved in its mechanism of action include complexation and chelation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Acidic Properties

THFTCA is distinguished from other tetracarboxylic acids by its alicyclic (non-aromatic) tetrahydrofuran backbone. Below is a comparative analysis with structurally related compounds:

†‡ Reported pKa values vary by substitution and measurement conditions.

Key Findings:

- Acidity: THFTCA’s acidity (pKa ≈ 2.38) is comparable to fulvic acid but higher than monosubstituted aromatic acids (e.g., benzoic acid, pKa ≈ 4.2). This is attributed to intramolecular hydrogen bonding and inductive effects from four carboxyl groups .

- Salt vs. Cocrystal Formation : THFTCA forms salts with 2-AP (ΔpKa = 1.24), whereas benzoic acid (ΔpKa = -0.82) forms cocrystals. The presence of multiple electron-withdrawing groups in THFTCA enhances proton transfer efficiency .

Detailed Research Findings

DES Characterization

- ¹H NMR Analysis : Peak integration confirms a 7:3 molar ratio of ethyl triphenylphosphonium bromide to THFTCA in DES. Reduced splitting patterns indicate hydrogen bonding between phenyl and carboxyl groups .

- Eutectic Phase Diagram : Optimal DES performance occurs at a 7:3 ratio, with a melting point depression of 63°C compared to pure components .

Structural Studies of THFTCA Salts

- Crystal Structure with 2-AP : THFTCA deprotonates to form an anion, while 2-AP acts as a cation. N–H···O hydrogen bonds create an R₂²(8) supramolecular motif, stabilizing the salt .

Environmental Relevance

- THFTCA’s carboxyl clustering mimics natural diagenetic products, aiding studies on humic substance formation and metal binding in soils .

Activité Biologique

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid (THF-TCA) is a tetracarboxylic acid that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article explores the biological activity of THF-TCA, including its applications in medicinal chemistry, environmental science, and material science.

- Molecular Formula : CHO

- Molecular Weight : 248.14 g/mol

- CAS Number : 26106-63-8

- Physical State : Solid at room temperature

- Melting Point : 205 °C

- Solubility : Very faint turbidity in water .

Biological Activity Overview

THF-TCA exhibits a range of biological activities that make it a subject of interest in pharmaceutical and environmental studies. Key areas of research include:

- Metal Complexation : THF-TCA has shown strong binding capabilities with various metal ions, including Cu(II) and UO. This property is particularly useful in environmental remediation and selective ion separation processes .

- Catalytic Activity : In the development of deep eutectic solvents (DES), THF-TCA is utilized as a component due to its ability to enhance reaction efficiencies. For instance, it has been combined with ethyl triphenylphosphonium bromide to create a novel DES that serves as an effective catalyst for synthesizing heterocyclic compounds with significant biological profiles .

- Antimicrobial Properties : Research indicates that compounds derived from THF-TCA exhibit antimicrobial activity. This includes potential applications in treating infections caused by resistant strains of bacteria .

Case Study 1: Metal Ion Binding

A study investigated the binding affinity of THF-TCA with Cu(II) ions. The results demonstrated that THF-TCA binds Cu(II) much more strongly than other ligands due to its ether linkages, which enhance complex stability. This property is beneficial for developing methods to remove heavy metals from contaminated water sources .

Case Study 2: Synthesis of Heterocyclic Compounds

In another study, the use of THF-TCA as part of a DES was explored for synthesizing 1,3-thiazolidin-4-ones, which are known for their anti-tubercular and anti-inflammatory properties. The study highlighted the efficiency of the reaction facilitated by the DES containing THF-TCA compared to traditional solvents .

Comparative Analysis of Biological Activities

Q & A

Q. What synthetic methodologies are employed to prepare THFTCA-based compounds, and how are they optimized?

THFTCA is synthesized via controlled acid-catalyzed reactions or incorporated into deep eutectic solvents (DES) for catalytic applications. For example, a DES composed of THFTCA and ethyl triphenylphosphonium bromide (ETPP-Br) is prepared by optimizing the eutectic ratio (7:3 ETPP-Br/THFTCA) using melting point phase diagrams and validated via NMR. The NMR spectra confirm hydrogen bonding between THFTCA’s carboxylic groups and ETPP-Br’s ethyl moieties, reducing peak splitting due to disrupted long-range coupling .

Q. How is THFTCA structurally characterized, and what key parameters define its supramolecular interactions?

Single-crystal X-ray diffraction (SCXRD) reveals THFTCA’s monoclinic crystal system (space group ) with four carboxylic groups forming hydrogen-bonded motifs. Bond lengths (e.g., C–O at 1.250–1.253 Å) confirm deprotonation in salt forms. Hydrogen-bond parameters (e.g., N–H/O distances: 1.860–1.994 Å) and graph-set descriptors (e.g., motifs) are critical for analyzing synthon dominance (e.g., LHT vs. HT interactions) in cocrystal/salt systems .

Q. What biological applications are associated with THFTCA derivatives?

THFTCA’s furan backbone and multiple carboxyl groups enable bioactive mono-salts with antimicrobial, anticancer, and anti-hyperglycemic properties. Its salts with bases like 2-aminopyrimidine (2-AP) are structurally stable and serve as models for studying proton-transfer mechanisms in drug design .

Advanced Research Questions

Q. How does the ΔpKa value influence THFTCA’s propensity to form salts versus cocrystals with nitrogenous bases?

In the ΔpKa range of 0–3, THFTCA () preferentially forms salts with weakly basic partners like 2-AP (; ΔpKa = 1.24). Electron-withdrawing groups on THFTCA enhance acidity, promoting salt formation via proton transfer. Computational studies (e.g., Hirshfeld surface analysis) quantify intermolecular interactions, showing that >2 substituents with negative inductive effects () on THFTCA’s ring increase salt predictability to ~100% .

Q. What computational tools are used to analyze THFTCA’s intermolecular interactions in crystal engineering?

Density functional theory (DFT) and atoms-in-molecules (AIM) analysis map hydrogen-bond networks (O–H/O, N–H/O, and C–H/N) in THFTCA salts. For example, the (FTCA)(2-AP)+ salt exhibits a 2D supramolecular architecture stabilized by -stacking and charge-assisted hydrogen bonds. Electrostatic potential surfaces predict proton donor/acceptor sites, guiding cocrystal design .

Q. How is THFTCA applied in nuclear waste separation processes?

THFTCA’s disodium salt acts as a selective aqueous complexant in the TRUEX-SFEX solvent extraction system. It complexes actinides (An(III/IV)) and strontium () while allowing uranium (U(VI)) separation. Cold tests using 20-stage centrifugal contactors validate THFTCA’s efficacy in radioactive waste remediation .

Q. What role does THFTCA play in synthesizing high-temperature-resistant materials?

THFTCA-functionalized silica fibers (via leaching and colloidal silica treatment) withstand temperatures up to 1500°C. Metal ion crosslinking (e.g., Cr, Al, Zr) enhances thermal stability, making these materials suitable for aerospace and industrial applications .

Q. How is THFTCA utilized in metal-organic frameworks (MOFs)?

THFTCA’s four carboxyl groups act as polydentate linkers in zirconium-based MOFs, creating porous structures for gas storage or catalysis. Its stereochemical flexibility allows tailored pore geometries, with computational modeling optimizing ligand-metal coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.